4'-Chlor-2-Pyrrolidinomethylbenzophenon

Übersicht

Beschreibung

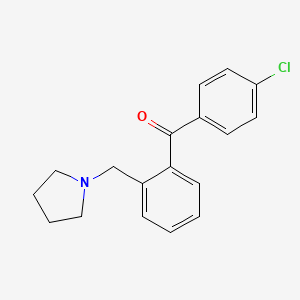

4’-Chloro-2-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H18ClNO and a molecular weight of 299.79 g/mol. It is also known by its IUPAC name, (4-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone. This compound is part of the benzophenone family, which is known for its applications in various fields including organic synthesis and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

4'-Chloro-2-pyrrolidinomethyl benzophenone (also referred to as 4'-Chloro-2-pyrrolidinomethyl-benzophenone or simply as the compound) is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will delve into its scientific research applications, supported by comprehensive data tables and documented case studies.

Organic Synthesis

4'-Chloro-2-pyrrolidinomethyl benzophenone serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules. It is particularly useful in:

- Building Blocks for Pharmaceuticals : The compound can be utilized as a precursor for synthesizing pharmaceutical agents, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.

Research has indicated that 4'-Chloro-2-pyrrolidinomethyl benzophenone exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for developing new antibiotics.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, with mechanisms involving apoptosis induction in cancer cell lines.

Biological Activities Summary Table

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Modulates inflammatory pathways |

| Neuroprotective | Potential to stabilize neuronal excitability |

Material Science

The compound is also explored for its applications in material science, particularly in the development of advanced materials such as:

- Polymers : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Coatings : Utilized in coatings that require specific light absorption characteristics due to its benzophenone structure.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 4'-Chloro-2-pyrrolidinomethyl benzophenone significantly inhibited cell proliferation. The compound was tested on MES-SA and MES-SA/Dx5 cell lines, showing an IC50 value of approximately 15 µM, suggesting strong cytotoxicity linked to apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Properties

In another investigation assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 4'-Chloro-2-pyrrolidinomethyl benzophenone. The following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Piperidinomethyl-benzophenone | Contains a piperidine ring | Affects reactivity and biological interactions |

| 4-Chloro-4'-trifluoromethylbenzophenone | Lacks nitrogen-containing substituent | Primarily used in industrial applications |

| 3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenone | Contains a piperazine moiety | Exhibits distinct biological properties |

The unique combination of functional groups in this compound enhances both its chemical reactivity and biological activity compared to these similar compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2-pyrrolidinomethyl benzophenone typically involves the reaction of 4-chlorobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Chloro-2-pyrrolidinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Wirkmechanismus

The mechanism of action of 4’-Chloro-2-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Dichloro-2’-pyrrolidinomethyl benzophenone

- 3,4-Dichloro-2’-pyrrolidinomethyl benzophenone

- 2,5-Dichloro-2’-piperidinomethyl benzophenone

- 2-Chloro-2’-pyrrolidinomethyl benzophenone

- 2,5-Dichloro-2’-pyrrolidinomethyl benzophenone

Uniqueness

4’-Chloro-2-pyrrolidinomethyl benzophenone is unique due to its specific structural features, such as the presence of a chloro group and a pyrrolidinomethyl group. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

4'-Chloro-2-pyrrolidinomethyl benzophenone is a compound that falls within the class of benzophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its interactions with biomolecules, potential therapeutic applications, and toxicological profiles based on available research findings.

Chemical Structure and Properties

The chemical structure of 4'-Chloro-2-pyrrolidinomethyl benzophenone can be represented as follows:

This compound features a benzophenone backbone, which is characterized by a phenolic structure that contributes to its biological activity.

Research indicates that benzophenones, including 4'-Chloro-2-pyrrolidinomethyl benzophenone, may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Benzophenone derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions like Alzheimer's disease. In silico studies suggest that 4'-Chloro-2-pyrrolidinomethyl benzophenone could potentially interact with presenilin proteins involved in amyloid-beta metabolism, thereby influencing neurodegenerative pathways .

- Endocrine Disruption : Similar to other benzophenones, this compound may exhibit endocrine-disrupting properties by binding to hormone receptors, leading to alterations in reproductive and developmental processes .

2. Toxicological Profiles

The toxicological implications of 4'-Chloro-2-pyrrolidinomethyl benzophenone have not been extensively studied; however, related compounds have demonstrated:

- Genotoxicity : Studies indicate that certain benzophenones can induce DNA damage and mutations, raising concerns about their long-term exposure risks .

- Reproductive Toxicity : Exposure to benzophenones has been linked to adverse effects on reproductive health, including decreased sperm viability and altered oocyte development .

Case Study 1: Neuroprotective Potential

A study conducted using molecular docking simulations found that various benzophenone derivatives, including 4'-Chloro-2-pyrrolidinomethyl benzophenone, could potentially inhibit the activity of presenilin proteins. This inhibition may lead to reduced amyloid-beta accumulation, suggesting a neuroprotective role against Alzheimer's disease .

Case Study 2: Endocrine Disruption Assessment

Research assessing the endocrine-disrupting potential of benzophenones highlighted that compounds similar to 4'-Chloro-2-pyrrolidinomethyl benzophenone can bind to estrogen and androgen receptors. This binding can disrupt normal hormonal functions in various animal models .

Data Tables

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDNJGYMSRMCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643647 | |

| Record name | (4-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20072-53-1 | |

| Record name | (4-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.